molecular formula C8H10Cl2FN B13505383 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13505383
M. Wt: 210.07 g/mol
InChI Key: IHEVSKLAEMUUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting the synthesis of neurotransmitters and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-8-6(4-5-11)2-1-3-7(8)10;/h1-3H,4-5,11H2;1H

InChI Key

IHEVSKLAEMUUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCN.Cl

Origin of Product

United States

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